Diisononyl phosphate
Description
Structure
2D Structure
Properties
CAS No. |
27253-58-3 |
|---|---|
Molecular Formula |
C18H39O4P |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
bis(7-methyloctyl) hydrogen phosphate |
InChI |
InChI=1S/C18H39O4P/c1-17(2)13-9-5-7-11-15-21-23(19,20)22-16-12-8-6-10-14-18(3)4/h17-18H,5-16H2,1-4H3,(H,19,20) |
InChI Key |
CELFQJLWIWWAPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCOP(=O)(O)OCCCCCCC(C)C |
Origin of Product |
United States |
Synthesis and Industrial Production Research of Diisononyl Phosphate
Industrial Synthesis Pathways for Diisononyl Phosphate (B84403) and Analogous Compounds
The industrial production of diisononyl phosphate and similar branched-chain esters is a multi-step process, primarily involving the generation of a precursor alcohol followed by esterification.
Esterification Processes in the Production of Branched-Chain Esters
The conventional and most direct method for synthesizing this compound involves the esterification of isononyl alcohol with a phosphorus-containing reagent. A common industrial practice is the reaction of isononyl alcohol with phosphorus pentoxide (P₂O₅). google.comontosight.ai This reaction yields a mixture of mono- and di-ester phosphates. mdpi.com The ratio of these products can be influenced by the reaction conditions. To obtain a higher yield of the diester, a higher alcohol-to-acid ratio is typically employed. vulcanchem.com
Another pathway involves the reaction of isononyl alcohol with phosphoric acid (H₃PO₄). vulcanchem.com This reaction is often performed under controlled temperature (60–80°C) and pH (4–6) conditions. vulcanchem.com The reaction of an alcohol with phosphoric acid can be an equilibrium-driven process, and to drive it towards the ester products, water, a byproduct, is often removed. googleapis.com The use of an entraining agent like toluene (B28343) can facilitate this water removal. googleapis.com
Challenges in these traditional esterification processes include the formation of byproducts such as polyphosphates and the need to manage acid waste streams. vulcanchem.com
Precursor Alcohol Generation via Hydroformylation/Carbonylation for Ester Synthesis
The key precursor for this compound is isononyl alcohol (INA). atamanchemicals.commatthey.com INA is a branched nine-carbon primary alcohol. atamanchemicals.comwikipedia.org The industrial production of INA is predominantly achieved through the hydroformylation, also known as the oxo process, of octene isomers. atamanchemicals.comwikipedia.orggoogle.compersistencemarketresearch.com
The typical process involves the following steps:
Dimerization of Butenes: Isomeric octenes are first produced by the dimerization of butenes. atamanchemicals.comwikipedia.org
Hydroformylation (Oxo Process): The octene isomers are then reacted with syngas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst to produce isononyl aldehyde. google.commatthey.com
Hydrogenation: The resulting isononyl aldehyde is hydrogenated to produce isononyl alcohol. google.commatthey.com
Historically, high-pressure cobalt-based catalysts were used for the hydroformylation step. matthey.com However, this process was capital-intensive and generated significant byproducts. matthey.com In the 1970s, a low-pressure rhodium-based catalyst system, known as the LP Oxo℠ Process, was developed. matthey.com This process operates at lower temperatures and pressures, requires less catalyst, and is more efficient, making it the preferred route for producing aldehydes from olefins like propylene (B89431) and, with further development, for higher chain olefins like octene. matthey.commatthey.com
Advanced Synthetic Approaches and Process Optimization for this compound Production
Research into advanced synthetic methods aims to overcome the limitations of traditional processes, focusing on higher yields, better selectivity, and improved environmental profiles.
One promising approach is the use of palladium-catalyzed carbonylation. vulcanchem.com Recent studies have shown that palladium catalysts can be used to synthesize diesters directly from diols and alkenes. vulcanchem.com This method can produce this compound analogs at milder temperatures (70–100°C) with high selectivity. vulcanchem.com A key advantage is the potential for high atom economy, which minimizes waste generation. vulcanchem.com
Process optimization in traditional esterification focuses on catalyst selection and reaction conditions. For instance, in the synthesis of diisononyl phthalate (B1215562), a related branched-chain ester, non-acidic catalysts are employed, and the reaction temperature and time are carefully controlled to maximize yield and minimize byproducts. google.com Similar principles can be applied to this compound production. The use of basic non-volatile compounds during the reaction of fatty alcohols with phosphorus pentoxide has been shown to improve the thermal stability of the resulting phosphate esters and facilitate the removal of unreacted alcohol by distillation. google.com
Table 1: Comparison of Synthesis Methods for this compound Analogs
| Parameter | Traditional Acid-Catalyzed | Palladium-Catalyzed Carbonylation |
|---|---|---|
| Reactants | Isononyl Alcohol, Phosphoric Acid/P₂O₅ | Diols, Alkenes, Carbon Monoxide |
| Temperature (°C) | 60–80 | 70–100 |
| Catalyst | - | Palladium-based |
| Key Advantages | Established process | High selectivity, reduced waste |
| Challenges | Byproduct formation, acid waste | Catalyst cost and recovery |
This table provides a generalized comparison based on available research for analogous compounds. vulcanchem.com
Green Chemistry Principles and Bio-Based Alternatives in this compound Research
The growing emphasis on sustainability has spurred research into greener synthetic routes and bio-based alternatives for plasticizers and other industrial chemicals.
Development of Bio-Based Plasticizers as Potential Replacements
There is a significant trend in the plasticizer industry to develop alternatives to traditional phthalates, driven by regulatory pressures and consumer demand for safer, more environmentally friendly products. sci-hub.senih.gov This has led to the exploration of various bio-based plasticizers.
Examples of research in this area include:
Citrates: Acetyltributyl citrate (B86180) (ATBC) is a bio-based plasticizer that has been identified in some PVC articles. acs.org
Esters of Bio-derived Acids: Plasticizers have been synthesized from tartaric acid, demonstrating the potential of using renewable feedstocks. acs.org The properties of the resulting PVC films can be tuned by adjusting the alkyl chain length of the ester. acs.org
Hydrogenated Phthalates: Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH), produced by the hydrogenation of diisononyl phthalate, is marketed as a non-phthalate plasticizer with a better toxicological profile. sci-hub.senih.govbasf.com
While these are not direct replacements for this compound in all its applications, they represent the broader move towards more sustainable alternatives in the plasticizer market.
Sustainable Synthesis Routes for this compound Analogs
Applying green chemistry principles to the synthesis of this compound and its analogs involves several strategies:
Enzymatic Synthesis: Lipase-catalyzed esterification is being explored for the synthesis of adipate (B1204190) esters, such as diisononyl adipate, in solvent-free systems. researchgate.net This approach offers high conversion rates under mild conditions and the potential for enzyme reusability, making it an attractive green alternative to chemical catalysis. researchgate.net
Catalyst Improvement: The development of more efficient and recyclable catalysts, such as the advanced palladium systems for carbonylation, aligns with green chemistry goals by reducing energy consumption and waste. vulcanchem.comdow.com The LP Oxo℠ process for isononyl alcohol production is also considered more sustainable than older, high-pressure methods due to its smaller manufacturing footprint and lower energy consumption. dow.com
Use of Renewable Feedstocks: While isononyl alcohol is traditionally derived from petrochemical sources, research into producing alcohols from bio-based olefins could provide a renewable pathway for the synthesis of this compound in the future.
Diisononyl Phosphate in Material Science and Polymer Chemistry Research
Diisononyl Phosphate (B84403) as a Polymer Additive
As a polymer additive, diisononyl phosphate primarily functions as a plasticizer. Plasticizers are substances incorporated into a polymer matrix to increase its flexibility, workability, and durability. The selection of a plasticizer is critical as it influences not only the physical properties of the end product but also its processing behavior and long-term stability.
Integration of this compound with Polymer Matrices (e.g., Polyvinyl Chloride)
This compound is particularly noted for its use in Polyvinyl Chloride (PVC) formulations. vulcanchem.com PVC, in its unmodified state, is a rigid and brittle polymer. The integration of this compound into the PVC matrix disrupts the polymer's inherent crystallinity and strong intermolecular forces. This disruption allows the long polymer chains to move more freely relative to one another, resulting in a more flexible and pliable material.
The conventional synthesis of this compound involves the reaction of diisononyl alcohol with phosphoric acid under controlled temperature and pH conditions. vulcanchem.com This process yields a mixture of mono- and di-esters, with the diester form being predominant at higher alcohol-to-acid ratios. vulcanchem.com The resulting compound is a liquid that can be readily blended with PVC resin and other additives during the compounding process.
The compatibility of this compound with the PVC matrix is a key factor for its successful integration. Its branched alkyl chains and the polarity of the phosphate group contribute to its ability to be effectively dispersed within the polymer. Research indicates that this compound demonstrates superior resistance to migration and extraction from the polymer matrix when compared to some conventional phthalate (B1215562) plasticizers like diisononyl phthalate (DINP). vulcanchem.com This property is crucial for applications where the long-term stability and integrity of the plasticized material are important.
Interfacial Interactions and Plasticization Mechanisms of this compound in Polymeric Systems
The plasticization mechanism of this compound in a polymer like PVC is based on the "lubricity theory" and the "free volume theory." The plasticizer molecules interpose themselves between the polymer chains, effectively shielding them from each other and reducing the intermolecular attractive forces (van der Waals forces). This separation of polymer chains increases the "free volume" within the polymer matrix, which is the space not occupied by the polymer chains themselves.
The increased free volume facilitates the movement of polymer chains, which is macroscopically observed as increased flexibility and a lower glass transition temperature (Tg). The glass transition temperature is a critical parameter for polymers, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. For PVC films, the incorporation of 20–30% (w/w) of this compound can lead to a significant reduction in the Tg, on the order of 15–20°C. vulcanchem.com This allows the modified PVC to remain flexible even at low temperatures. vulcanchem.com
The polar phosphate group in the this compound molecule can interact with the polar sites on the PVC chain (the C-Cl bond), while the non-polar isononyl groups interact with the non-polar hydrocarbon backbone of the polymer. This dual interaction helps to ensure good compatibility and a stable dispersion of the plasticizer within the polymer matrix.
Influence of this compound on Polymeric Material Characteristics
The addition of this compound to a polymer matrix has a profound impact on various material properties, including its rheological behavior during processing, its thermal stability, and its final mechanical characteristics.
Rheological Behavior and Processing Considerations of this compound-Modified Polymers
The incorporation of plasticizers like this compound significantly alters the rheological properties of a polymer melt. By reducing the intermolecular forces between polymer chains, the plasticizer lowers the melt viscosity of the polymer compound. This reduction in viscosity is beneficial for various processing techniques such as extrusion, injection molding, and calendering, as it allows the material to flow more easily at lower temperatures and pressures. This can lead to energy savings and reduced wear on processing equipment.
While specific quantitative data on the rheological effects of this compound is limited in publicly available literature, the general effects of organophosphate plasticizers on PVC can be considered. The following table illustrates the typical influence of a generic organophosphate plasticizer on the processing torque of a PVC compound, which is an indicator of melt viscosity.
| Parameter | Unplasticized PVC | PVC with Organophosphate Plasticizer (40 phr) |
|---|---|---|
| Processing Torque (N·m) | 25.8 | 18.4 |
Note: Data is illustrative and based on general findings for organophosphate plasticizers, not specifically this compound.
Thermal Stability and Degradation Resistance in this compound-Containing Materials
Phosphate esters, as a class of plasticizers, can also contribute to the thermal stability and flame retardancy of the polymer. During thermal degradation, phosphate esters can form phosphoric acid and polyphosphates. techscience.com These compounds can promote the formation of a char layer on the surface of the polymer during combustion. techscience.comrsc.orgrsc.org This char layer acts as an insulating barrier, limiting the transfer of heat to the underlying material and restricting the release of flammable volatile compounds, thus slowing down the combustion process. techscience.comrsc.orgrsc.org
The effect of organophosphate plasticizers on the thermal stability of PVC can be evaluated using thermogravimetric analysis (TGA). The following table presents hypothetical TGA data for PVC formulations, illustrating the potential impact of an organophosphate plasticizer on degradation temperatures.
| Thermal Property | Unplasticized PVC | PVC with Organophosphate Plasticizer (40 phr) |
|---|---|---|
| Temperature at 5% Weight Loss (Td5) (°C) | 250 | 272 |
| Temperature at 50% Weight Loss (Td50) (°C) | 320 | 345 |
| Char Residue at 600°C (%) | 8.5 | 17.1 |
Note: Data is illustrative and based on general findings for organophosphate plasticizers, not specifically this compound.
Mechanical Property Modulation by this compound in Polymer Composites
The primary purpose of adding a plasticizer like this compound is to modify the mechanical properties of the polymer, transforming it from a rigid material into a flexible one. The addition of the plasticizer typically leads to a decrease in tensile strength and modulus of elasticity, while significantly increasing the elongation at break. This trade-off allows for the tailoring of the material's mechanical response to suit specific applications.
The extent of the change in mechanical properties is dependent on the concentration of the plasticizer. Higher concentrations of this compound will result in a softer and more flexible material. The following table provides an example of how a generic organophosphate plasticizer might modulate the mechanical properties of PVC.
| Mechanical Property | Unplasticized PVC | PVC with Organophosphate Plasticizer (50 phr) |
|---|---|---|
| Tensile Strength (MPa) | 50 | 18 |
| Elongation at Break (%) | 5 | 350 |
| Shore A Hardness | 100 | 85 |
Note: Data is illustrative and based on general findings for organophosphate plasticizers, not specifically this compound.
Based on a comprehensive review of available scientific and technical literature, it is not possible to generate a detailed article on the chemical compound “this compound” that adheres to the specified outline. The search results indicate a significant lack of specific, in-depth research findings and application data for this particular compound across the requested sections.
The majority of publicly accessible information pertains to Diisononyl Phthalate (DINP) , a widely used plasticizer, or to the broader class of phosphate ester plasticizers . While "this compound" is a recognized chemical compound, detailed studies on its permanence, migration resistance in specific polymer systems like rubber, coatings, or electrical sheathing, and direct comparative data against other plasticizer classes are not available in the provided sources.
General information on phosphate esters indicates their primary use as flame-retardant plasticizers. atamanchemicals.commdpi.comspecialchem.com They are known to enhance flexibility and durability in polymers and can be used in applications such as PVC, synthetic rubber, and coatings. krahn.eukljgroup.compcc.eu However, specific performance data, permanence characteristics, and migration rates for this compound, as distinct from other phosphate esters or the more common diisononyl phthalate, are not documented.
Therefore, writing an article with the requested level of detail and scientific accuracy for "this compound" is not feasible at this time due to the absence of specific research data in the public domain.
Environmental Fate, Transport, and Degradation Research of Diisononyl Phosphate
Environmental Distribution and Partitioning of Diisononyl Phosphate (B84403)
Occurrence and Ubiquity Across Environmental Compartments (Water, Soil, Sediment, Air)
Organophosphate esters (OPEs), the chemical family that includes diisononyl phosphate, are recognized as ubiquitous environmental pollutants. diva-portal.org Their widespread use as plasticizers and flame retardants leads to their release into and subsequent detection in all major environmental compartments. The distribution of these compounds is a result of continuous discharge from industrial and municipal wastewater, runoff, and atmospheric deposition. mdpi.com
Due to their physicochemical properties, OPEs partition differently across environmental media. frontiersin.org Studies have consistently detected OPEs globally in water, sediment, soil, and air.
Water: In a study of the NW Mediterranean Sea, total OPE concentrations in seawater ranged from 9 to 1,013 ng/L. ifremer.fr In the South China Sea, average OPE concentrations in seawater were reported at 1,180 ± 910 pg/L. uni-hamburg.de
Sediment: Sediments often act as a sink for more hydrophobic OPEs. mdpi.com The same NW Mediterranean study found OPE concentrations in sediment ranging from 13 to 49 ng/g dry weight (dw). ifremer.fr
Air: OPEs are present in the atmosphere in both gas and particulate phases. Atmospheric concentrations in the South China Sea have been measured between 66 and 550 pg/m³. uni-hamburg.de Atmospheric transport can contribute to the widespread distribution of these compounds, even to remote areas. acs.org
The following table summarizes reported concentrations of OPEs in various environmental compartments.
| Environmental Compartment | Location | Concentration Range |
| Seawater | NW Mediterranean Sea | 9 - 1,013 ng/L |
| Seawater | South China Sea | avg. 1,180 ± 910 pg/L |
| Sediment | NW Mediterranean Sea | 13 - 49 ng/g dw |
| Air | South China Sea | 66 - 550 pg/m³ |
Multi-Media Environmental Partitioning Modeling for this compound
Multi-media environmental fate models, such as Level III Fugacity models (e.g., SimpleBox), are computational tools used to predict how a chemical will partition among different environmental compartments like air, water, soil, and sediment. epa.govnih.gov These models use a chemical's specific physicochemical properties, such as its octanol-water partition coefficient (Kow), octanol-air partition coefficient (Koa), water solubility, and vapor pressure, to estimate its distribution. nih.gov
While specific partitioning model results for this compound are not available, the behavior of OPEs as a class has been modeled. The partitioning of an OPE is largely governed by its properties:
Adsorption: OPEs with high Kow values exhibit strong sorption to organic matter, leading to their accumulation in soil, sewage sludge, and sediment. frontiersin.orggreenfacts.org
Mobility: Conversely, OPEs with lower Kow values and higher water solubility are more mobile in aquatic systems. ifremer.fr
A model called SIMPLETREAT, used to predict fate in sewage treatment plants, estimated that for diisononyl phthalate (B1215562) (a compound with similar applications), 82% would be adsorbed to sludge, 10% would be degraded, 1% would be released to air, and 7% would exit with the water effluent, illustrating how such models can quantify partitioning. greenfacts.org Similarly, the Stockholm MUltimedia URban fate (SMURF) model has been used to assess the movement of plasticizers from indoor to outdoor environments. diva-portal.org Based on the principles of these models, this compound released into the environment is expected to partition primarily into soil and sediment. epa.gov
Accumulation Characteristics in Indoor Dust Environments
Indoor environments are significant reservoirs for OPEs, including this compound, which are used in a wide array of consumer products like furniture, electronics, and building materials. diva-portal.orgau.dk Because these additives are not chemically bound to the polymer matrix of the products, they can migrate out over time, entering the indoor air and adsorbing onto airborne particles and settled dust. diva-portal.org
Numerous studies have confirmed that indoor dust acts as a major sink for these chemicals. au.dk
Ubiquity: OPEs like Tris(1-chloro-2-propyl) phosphate (TCIPP) and Tris(2-butoxyethyl) phosphate (TBOEP) are frequently detected at high concentrations in dust samples from various indoor settings. au.dk
Sources: The concentration of OPEs in dust is linked to the number and type of sources within the indoor environment. researchgate.net
Exposure Pathway: The accumulation of these compounds in dust is a significant pathway for human exposure, particularly for children who have more contact with floors and higher dust ingestion rates. acs.org
The shift away from some regulated phthalates has led to an increased use of alternative plasticizers, including other phthalates and OPEs, which are now being found with increasing frequency and concentration in indoor dust. au.dkresearchgate.net
Abiotic Transformation Mechanisms of this compound
Hydrolysis Pathways and Reaction Kinetics of this compound
Hydrolysis is a chemical transformation process where a water molecule breaks down another molecule. For phosphate esters, this process involves the cleavage of an ester bond. This compound is a phosphate diester.
The reactivity of phosphate diesters toward hydrolysis is generally very low under neutral environmental conditions. regulations.govrsc.org The rate of this reaction is strongly influenced by the pKa (a measure of acidity) of the alcohol leaving group—in this case, isononyl alcohol. rsc.org
The mechanism of hydrolysis for phosphate diester anions typically involves the direct, bimolecular nucleophilic attack of a water molecule on the central phosphorus atom. rsc.org Computational studies of related phosphate monoesters have explored two primary hypothetical pathways for this reaction: nih.gov
| Pathway Type | Description |
| Substrate-Assisted (Concerted or Stepwise) | The attacking water molecule is deprotonated by the phosphate substrate itself during the reaction. This can occur in a single step (concerted) or through a two-step process involving a pentacoordinate intermediate. |
| Solvent-Assisted (Concerted) | A water molecule from the surrounding solvent assists in the proton transfer, and the reaction proceeds through a single, more dissociative transition state. This pathway is favored for compounds with good leaving groups. |
For this compound, the hydrolysis process would result in the formation of monoisononyl phosphate and isononyl alcohol in the first step, followed by the potential further hydrolysis of the monoester to phosphoric acid. epa.govregulations.gov However, this process is considered to be very slow under typical environmental pH and temperature conditions. regulations.gov
Abiotic Degradation in Landfill Environments
The abiotic degradation of this compound (DINP) in landfill environments is influenced by the distinct zones within the landfill. Landfills can be conceptualized as having an "upper-landfill" zone and a "lower-landfill" zone. epa.gov In the upper zone, which is characterized by normal environmental temperatures and pressures, biotic processes are the primary drivers of degradation. epa.gov Conversely, the lower-landfill zone experiences elevated temperatures and pressures, creating an environment where abiotic degradation pathways become more significant. epa.gov
In the lower-landfill, where temperatures can reach as high as 70°C, biotic degradation is largely inhibited. epa.gov Under these anoxic conditions, hydrolysis is considered a primary route for the abiotic degradation of phthalate esters like DINP. epa.gov Despite the continuous deposition of DINP in landfills from consumer product disposal, its strong sorption to soil and low water solubility limit its presence in landfill leachate. epa.govrepositorioinstitucional.mx Due to the apparent lack of significant anaerobic biodegradation and unfavorable conditions for microbial activity in the lower landfill, DINP is likely to be persistent. epa.gov While some aerobic biodegradation may occur in the upper layers, hydrolysis remains the key abiotic process in the deeper, hotter sections of the landfill. epa.gov
Biotic Degradation Pathways of this compound
Microbial Biodegradation in Aquatic and Terrestrial Ecosystems (Aerobic and Anaerobic Conditions)
This compound (DINP) is considered to be readily biodegradable in most aerobic aquatic and terrestrial environments. epa.gov Studies have shown significant primary biodegradation of DINP in water under aerobic conditions, with rates reported from 32% to over 99% within 24 hours to 28 days. epa.gov The half-life of DINP in water under acclimated aerobic conditions ranges from 1.5 to 5.31 days. epa.gov
In contrast, the biodegradation of DINP is significantly slower under anaerobic conditions. epa.govregulations.govmst.dk Available information suggests a very low potential for DINP biodegradation in low-oxygen environments, leading to its persistence in subsurface sediments and soils. epa.govmst.dk The rate of degradation under anaerobic conditions is generally delayed compared to aerobic conditions. regulations.gov For instance, in anaerobic sediment microcosms, the degradation of DINP was found to be much slower than that of shorter-chain phthalates, with long half-lives. researchgate.netnih.gov One study determined a primary degradation of only 1% under aerobic conditions and less than 1% under anaerobic conditions in sediment after 28 days of incubation. mst.dk
The structure of the phthalate ester, particularly the alkyl chain length, significantly impacts its biodegradability. regulations.govresearchgate.net Branched-chain alkyl phthalates like DINP are generally less biodegradable than linear alkyl phthalates. researchgate.net
A summary of DINP biodegradation rates under different conditions is presented below:
| Environment | Condition | Degradation Rate/Half-life | Source |
| Water | Aerobic (acclimated) | 32% to >99% in 24h to 28d | epa.gov |
| Water | Aerobic (acclimated) | Half-life: 1.5 to 5.31 days | epa.gov |
| Water | Aerobic (unacclimated) | Half-life: 7 to 40 days | epa.gov |
| Sediment | Aerobic | <2% degradation in 14 days | researchgate.net |
| Sediment | Anaerobic | <1% degradation in 28 days | mst.dk |
| Sediment | Anaerobic | Half-life: a couple of hundred days | researchgate.net |
Identification and Characterization of this compound-Degrading Microorganisms and Consortia
Research has identified several bacterial genera capable of degrading phthalate esters, including DINP. repositorioinstitucional.mx Often, a consortium of bacteria is more effective at bioremediation than individual strains. repositorioinstitucional.mx
A consortium of saline soil bacteria (SSB) has been shown to be capable of degrading DINP. repositorioinstitucional.mxnih.gov The identified genera within this consortium include:
Serratia sp. repositorioinstitucional.mxnih.gov
Methylobacillus sp. repositorioinstitucional.mxnih.gov
Achromobacter sp. repositorioinstitucional.mxnih.gov
Pseudomonas sp. repositorioinstitucional.mxnih.gov
Stenotrophomonas sp. repositorioinstitucional.mxnih.gov
Methyloversatilis sp. repositorioinstitucional.mxnih.gov
Delftia sp. repositorioinstitucional.mxnih.gov
Brevundimonas sp. repositorioinstitucional.mxnih.gov
Other genera that have been reported to degrade various phthalate esters, and may have the potential to degrade DINP, include Acinetobacter sp., Arthrobacter sp., Gordonia sp., Agrobacterium sp., Bacillus sp., Rhodococcus sp., Enterobacter sp., and Burkholderia sp. repositorioinstitucional.mx
The microbial metabolism of phthalates like DINP, under both aerobic and anaerobic conditions, typically begins with the hydrolysis of the ester bonds. regulations.gov This initial step, known as de-esterification, results in the formation of the monoester, monoisononyl phthalate (MINP), and the corresponding alcohol. regulations.govnih.gov Further enzymatic degradation leads to the formation of phthalic acid and another alcohol molecule. regulations.gov
Under aerobic conditions, the resulting phthalic acid is further broken down. regulations.gov In a study of a saline soil bacterial consortium, the degradation of DINP was found to proceed through simultaneous pathways of de-esterification and β-oxidation. nih.govresearchgate.net Beta-oxidation is a metabolic process involving the breakdown of fatty acid molecules. oup.comacs.orgresearchgate.net
In anaerobic conditions, the degradation pathways can differ. For some organophosphate esters, carboxylation has been identified as a dominant degradation pathway. researchgate.netresearchgate.net The general biodegradation pathway for phthalates involves primary biodegradation from the diester to the monoester, then to phthalic acid, and ultimately to carbon dioxide and/or methane. epa.gov
During the biotic degradation of DINP, several intermediate metabolites and transformation products have been identified. The analysis of these compounds provides insight into the degradation pathways.
In a study using a consortium of saline soil bacteria, the following four derived compounds were identified during the biodegradation of DINP:
Monoisononyl phthalate (MINP) repositorioinstitucional.mxnih.govresearchgate.net
Methyl nonyl phthalate repositorioinstitucional.mxnih.govresearchgate.net
Iso-nonanol repositorioinstitucional.mxnih.gov
Dimethyl phthalate repositorioinstitucional.mxnih.govresearchgate.net
Further metabolism of the monoester can occur through side-chain oxidation or hydrolysis to phthalic acid. industrialchemicals.gov.au In rats, several urinary oxidative metabolites of DINP have been identified, including mono(carboxyisooctyl) phthalate (MCIOP), mono(oxoisononyl) phthalate (MOINP), and mono(hydroxyisononyl) phthalate (MHINP). nih.gov
Metabolic Pathways of this compound Biodegradation (e.g., De-esterification, Beta-oxidation, Carboxylation)
Environmental Factors Influencing this compound Biodegradation Efficiency
The biodegradation of this compound (DINP), a commonly used plasticizer, is subject to various environmental factors that can significantly influence its rate and extent of degradation. nih.govnih.gov Research has identified several key parameters that modulate the efficiency of microbial breakdown of this compound in different environmental matrices.
Optimal conditions for the biodegradation of DINP have been determined in laboratory settings. For instance, a consortium of saline soil bacteria demonstrated almost complete (99%) degradation of DINP at a concentration of 500 mg/L within 168 hours under specific conditions. nih.govipicyt.edu.mx These optimal conditions were found to be a pH of 7.0 and a temperature of 31°C. nih.govipicyt.edu.mx Similarly, the bacterium Sphingobium chungbukense KCTC 2955 also showed efficient degradation of DINP at a pH of 7.0 and a temperature of 30°C. nih.gov These findings highlight the critical role of neutral pH and moderately warm temperatures in enhancing the metabolic activity of DINP-degrading microorganisms. nih.govnih.gov
The initial concentration of DINP also plays a crucial role in its biodegradation. nih.gov Studies have shown that the maximum specific rate of DINP degradation is concentration-dependent. nih.gov For example, the saline soil bacterial consortium achieved its highest degradation efficiency at an initial DINP concentration of 500 mg/L. nih.govresearchgate.net However, excessively high concentrations can be inhibitory to microbial growth and, consequently, to the degradation process. researchgate.net
The presence of a suitable microbial community is fundamental for DINP biodegradation. A diverse consortium of bacteria, including genera such as Serratia sp., Methylobacillus sp., Achromobacter sp., Pseudomonas sp., Stenotrophomonas sp., Methyloversatilis sp., Delftia sp., and Brevundimonas sp., has been shown to effectively degrade DINP. nih.govipicyt.edu.mx The metabolic pathway involves the transformation of DINP into monoisononyl phthalate (MIP) and phthalic acid, which are then further broken down. nih.gov The degradation process follows first-order kinetics, with a calculated half-life of 12.76 hours under optimal conditions. nih.gov
Abiotic factors can also influence the persistence of phthalates like DINP in the environment. researchgate.net Elevated temperatures and increased sunlight can accelerate degradation, while the presence of toxic metals can have an inhibitory effect. researchgate.net In colder environments, the degradation half-life of phthalates may extend to several years. researchgate.net
Table 1: Optimal Conditions for DINP Biodegradation by Microbial Cultures
| Microorganism/Consortium | Optimal pH | Optimal Temperature (°C) | Initial DINP Concentration (mg/L) | Degradation Efficiency (%) | Time (h) |
| Saline Soil Bacterial Consortium nih.govipicyt.edu.mx | 7.0 | 31 | 500 | 99 | 168 |
| Sphingobium chungbukense KCTC 2955 nih.gov | 7.0 | 30 | 100 | - | - |
Environmental Transport and Sorption Dynamics of this compound
The movement and distribution of this compound (DINP) in the environment are largely governed by its physical and chemical properties, which dictate its partitioning between different environmental compartments such as water, soil, sediment, and air.
This compound exhibits a strong tendency to adsorb to particulate matter and sediments in aquatic environments. epa.gov This is primarily due to its high octanol-water partition coefficient (log Kow), which indicates its hydrophobicity, and a high organic carbon-water (B12546825) partition coefficient (log Koc) of 5.5–5.7, signifying a strong affinity for organic matter present in soils and sediments. epa.gov
When released into surface water, it is estimated that over 92% of DINP will partition to both suspended and benthic sediments. epa.gov This strong sorption behavior significantly reduces its mobility in the water column and leads to its accumulation in bottom sediments. epa.gov The process of sorption can be influenced by the characteristics of the sediment, such as its organic matter content. nih.govresearchgate.net For instance, studies on other phthalates have shown that organic matter on the sediment surface significantly contributes to their adsorption. nih.gov
The adsorption process can be relatively rapid, with equilibrium being reached within hours. nih.gov This sequestration in sediments means that while concentrations in the water column may be low, sediments can act as a long-term reservoir for DINP, potentially making it available to benthic organisms. epa.gov
The interaction of DINP and other phthalates with microplastics is an area of growing research interest. Microplastics, being ubiquitous in aquatic environments, can act as vectors for organic pollutants. nih.govtecnoscientifica.com The sorption of phthalates onto microplastics is influenced by the properties of both the chemical and the plastic particle. nih.govtecnoscientifica.com
Hydrophobic interactions are a primary mechanism governing the sorption of phthalates to microplastics. nih.govresearchgate.net The type of polymer plays a significant role; for example, sorption of some phthalates follows the order of polystyrene > polyethylene (B3416737) > polyvinyl chloride (PVC). nih.govmdpi.com The presence of additives in the plastic, such as plasticizers, can increase the sorption affinity for other organic compounds by increasing the hydrophobicity and void volume within the polymer matrix. researchgate.net
Studies have shown that for some phthalates, sorption onto microplastics can be enhanced by the presence of salts due to a "salting-out" effect, while pH and natural organic matter may have a less significant impact. nih.govresearchgate.net The sorption process can involve both surface adsorption and absorption into the bulk polymer matrix. researchgate.net For instance, unplasticized PVC may primarily exhibit surface adsorption, whereas plasticized PVC can show absorption. researchgate.net
Volatilization, the process of a chemical evaporating from a surface, is generally not considered a major fate process for this compound from water surfaces. epa.govnih.gov This is largely due to its strong adsorption to suspended solids and sediment in the water column, which attenuates its transfer to the atmosphere. nih.gov
While models might predict a volatilization half-life of several days from a model river or lake if only the compound's Henry's Law constant is considered, these estimates are significantly longer when the effect of adsorption is taken into account. nih.gov For example, the volatilization half-life from a model pond, considering adsorption, is estimated to be about 190 years. nih.gov
Although direct volatilization from water is limited, organophosphate esters (OPEs) in general can be transported over long distances in the atmosphere, often bound to particulate matter. ifremer.frmdpi.com They can then be deposited in remote areas, including polar regions, through processes like wet deposition. mdpi.com However, for less volatile OPEs like DINP, atmospheric transport is likely less significant compared to their partitioning to soil and sediment. epa.gov
Mechanistic Studies of Diisononyl Phosphate Interactions in Biological and Ecological Systems
Molecular and Cellular Mechanisms in Model Organisms Exposed to Diisononyl Phosphate (B84403)
Recent scientific investigations have focused on elucidating the molecular and cellular pathways affected by Diisononyl phosphate (DINP), a widely used plasticizer. These studies, primarily utilizing model organisms, have revealed specific interactions with fundamental biological processes.
Exposure to this compound has been shown to alter gene expression profiles in aquatic organisms, indicating a direct interaction with the molecular machinery of the cell. In adult female zebrafish, exposure to DINP resulted in the upregulation of genes associated with ovarian apoptosis and those involved in disrupted metabolic activity. nih.gov For instance, dietary exposure in gilthead sea bream led to an increase in the messenger RNA (mRNA) levels of cathepsin d, an enzyme involved in the breakdown of proteins. nih.gov
In the context of reproduction, DINP exposure in zebrafish has been linked to the downregulation of genes crucial for steroidogenesis, as well as for the growth and maturation of oocytes. epa.gov Furthermore, studies on the earthworm Eisenia fetida have suggested that phthalates can suppress the expression of genes involved in DNA repair pathways, such as base excision repair. researchgate.net While direct studies on protein synthesis are less detailed, the observed changes in the expression of genes like cathepsin d suggest an indirect impact on protein turnover and cellular homeostasis. nih.gov
The endocannabinoid system (ECS), a critical signaling network, is a significant target of DINP in aquatic vertebrates. Studies in zebrafish have demonstrated that DINP exposure disrupts the gonadal ECS. researchgate.netresearchgate.net This disruption is characterized by significant changes in the expression of genes that code for ECS receptors and enzymes. researchgate.net
Specifically, in female zebrafish, DINP has been found to deregulate the peripheral ECS. researchgate.net Research has shown that DINP can alter the transcript levels for genes involved in the ECS within both the brain and the liver. ajabs.orgoup.com For example, exposure to DINP led to a decrease in the central levels of ECS components at higher concentrations. oup.com This includes alterations in the levels of endocannabinoids and endocannabinoid-like mediators in the brain and liver. nih.gov These findings highlight the potential of DINP to interfere with the sensitive balance of the endocannabinoid system, which is closely linked to reproductive function and metabolism. ajabs.orgnih.gov
Interactive Table: Effects of this compound on Endocannabinoid System Components in Zebrafish
| Tissue | Component | Observed Effect | Reference |
| Brain | Endocannabinoid (AEA) Levels | 50% reduction at 4.2 and 42 µg/L | acs.org |
| Brain | Endocannabinoid-like (OEA) Levels | Significantly decreased at highest concentrations | acs.org |
| Liver | Endocannabinoid (AEA) Levels | Increased at 4.2 and 42 µg/L | acs.org |
| Liver | Fatty Acid Amide Hydrolase (FAAH) Activity | Reduced by all tested treatments | acs.org |
| Gonads | Endocannabinoid System Gene Expression | Altered transcription of ECS-related genes | researchgate.netresearchgate.net |
Exposure to DINP has been shown to adversely affect the reproductive physiology of female aquatic vertebrates by impairing oocyte development. regulations.govnih.gov In zebrafish (Danio rerio), DINP exposure leads to abnormal gonadal development, specifically affecting oocyte growth and maturation. researchgate.netregulations.govnih.gov Studies have revealed a reduction in the number of vitellogenic oocytes, which are crucial for reproduction, following DINP exposure. epa.gov
The mechanism appears to involve the induction of follicular atresia, which is programmed cell death of ovarian follicles. epa.gov This is supported by findings of upregulated genes for ovarian apoptosis in female zebrafish exposed to DINP. nih.gov The compound has been shown to cause an imbalance in the proportion of different follicular stages, with an increase in early-stage follicles and a decrease in the rate and area of later-stage, vitellogenic follicles. regulations.gov This inhibition of oocyte maturation points to DINP's activity as an endocrine-disrupting chemical that interferes with reproductive processes in fish. epa.govregulations.gov Long-term exposure in zebrafish has been linked to a significant decrease in the gonadal-somatic index and a higher prevalence of oocytes in the atresia and peri-nucleus stage. researchgate.net
A significant cellular response to DINP exposure is the induction of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. researchgate.netnih.gov Studies have consistently shown that DINP increases ROS levels in various cell types and organisms. nih.govcpsc.gov For instance, in human endothelial cells, DINP caused a dose-dependent increase in ROS production. nih.gov Similarly, increased ROS levels were observed in the larvae of Drosophila melanogaster and in the earthworm Eisenia fetida upon DINP exposure. researchgate.netcpsc.gov
This increase in ROS is often accompanied by a decrease in the levels of key antioxidants, such as glutathione (B108866) (GSH), and reduced activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). clinicsearchonline.org In the fish Oreochromis mossambicus, DINP exposure initially increased the activity of antioxidant enzymes in the gill tissue, but this was followed by a significant reduction with long-term exposure. ajabs.org The compound has also been found to down-regulate the expression of antioxidant genes, including NFE2L2, TXN, and TXNRD2, further compromising the cellular antioxidant response. nih.gov This disruption of the cellular redox balance can lead to oxidative damage to lipids, proteins, and DNA. cpsc.govclinicsearchonline.org
Interactive Table: Markers of Oxidative Stress Induced by this compound
| Organism/Cell Type | Marker | Observed Effect | Reference |
| Human Endothelial Cells | Reactive Oxygen Species (ROS) | Dose-dependent increase (19-30%) | nih.gov |
| Drosophila melanogaster Larvae | Catalase (CAT) & Superoxide Dismutase (SOD) Activity | Increased | cpsc.gov |
| Rat Liver | Malondialdehyde (MDA) & Protein Carbonyls | Increased | clinicsearchonline.org |
| Rat Liver | Glutathione (GSH), SOD, CAT Activity | Decreased | clinicsearchonline.org |
| Oreochromis mossambicus Gills | Lipid Peroxidation | Increased | ajabs.org |
| Human Endothelial Cells | Antioxidant Gene Expression (NFE2L2, TXN, TXNRD2) | Down-regulated | nih.gov |
This compound has been demonstrated to modulate immune responses at the cellular level, often exacerbating allergic reactions. In mouse models of allergic dermatitis, DINP exposure was shown to aggravate skin lesions, an effect associated with an increase in total serum Immunoglobulin E (IgE) and Th2 cytokines like Interleukin-4 (IL-4). cpsc.gov This suggests that DINP can promote Th2-type immune responses, which are characteristic of allergic inflammation. cpsc.gov
At the cellular level, DINP has been found to enhance the activation of dendritic cells, which are key antigen-presenting cells. It increases the expression of cell surface activation markers on bone-marrow-derived dendritic cells and boosts their capacity to stimulate T-cell proliferation. Furthermore, DINP directly affects splenocytes, increasing their production of IL-4 and enhancing their proliferation in response to antigens. In rats, DINP exposure has been shown to perturb the energy metabolism of immune cells, specifically lymphocytes and splenocytes, by down-regulating key enzymes in glycolytic and oxidative phosphorylation pathways. This disruption of immune cell energy transduction could underlie its immunomodulatory effects.
Alterations in Cellular Redox Status and Induction of Oxidative Stress Pathways
Physiological Systemic Interactions and Ecological Implications of this compound Exposure
The cellular-level disruptions caused by this compound translate into broader physiological effects and have significant ecological consequences. As an endocrine-disrupting chemical, DINP's primary systemic impact is on the reproductive systems of aquatic organisms. researchgate.netnih.gov Exposure can lead to abnormal gonadal development, reduced fecundity, and impaired oocyte growth and maturation in fish species like zebrafish and gilthead sea bream. researchgate.netnih.govnih.gov This directly threatens the reproductive success and population stability of affected species.
From an ecological perspective, the widespread use of DINP leads to its continuous release into aquatic environments. ajabs.org Although it may not persist in tissues for extended periods, its constant presence results in chronic exposure for aquatic life. oup.com Ecological risk assessments have indicated that DINP can pose a high risk to various trophic levels, including algae, crustaceans, and fish, particularly in effluent-dominated waters. researchgate.net The compound's long half-life in sediment (up to 3000 days) means it can act as a long-term source of contamination in aquatic ecosystems. ajabs.org The observed detrimental effects on the development and behavior of invertebrates like Drosophila melanogaster further underscore the potential for broad ecological disruption. cpsc.gov These findings suggest that DINP, as an environmental contaminant, poses a tangible threat to the health and integrity of aquatic ecosystems. oup.com
Based on a comprehensive review of available scientific literature, there is a significant lack of specific mechanistic data for the chemical compound This compound . The majority of research focuses on a similarly named but chemically distinct compound, Diisononyl Phthalate (B1215562) (DINP) , or other organophosphate ester plasticizers.
Due to the absence of research findings on the influence of this compound on reproductive physiology in aquatic species, its impact on invertebrate growth, or its behavioral effects on sentinel species like Drosophila melanogaster, it is not possible to generate the requested article with scientific accuracy and adherence to the provided outline.
The available information for related but different compounds, such as Diisononyl Phthalate (DINP), Triphenyl Phosphate (TPhP), and Tris(2-chloroethyl) Phosphate (TCEP), cannot be substituted, as the user's request is strictly focused on this compound. Fulfilling the request would require fabricating data, which is contrary to the core principles of providing accurate and factual information.
Therefore, the requested article on the "" cannot be produced.
Analytical and Characterization Methodologies for Diisononyl Phosphate
Chromatographic Techniques for Diisononyl Phosphate (B84403) Quantification and Identification
Chromatographic methods coupled with mass spectrometry are the cornerstone for the detection and measurement of DINP and its related compounds in diverse and complex samples.
Gas Chromatography-Mass Spectrometry (GC-MS) for Diisononyl Phosphate and its Environmental Metabolites
Gas chromatography-mass spectrometry (GC-MS) is a widely utilized and powerful technique for the analysis of DINP. restek.com This method offers high chromatographic resolution, which is essential due to the structural similarities among different phthalates that can complicate their individual identification and quantification. restek.com Many phthalates, for instance, produce a common base peak ion at m/z 149, making the separation of co-eluting compounds challenging. restek.com Technical grade DINP is a complex mixture of isomers, which further underscores the need for effective chromatographic separation. restek.com
For quantitative analysis, unique extracted ions are used for identification. In the case of diisononyl phthalate (B1215562), the ion at m/z 293 is often monitored for quantification. restek.com The selection of an appropriate GC column is critical for achieving the necessary separation of the various isomers present in technical DINP mixtures. restek.com While it is possible to identify isomer groups, complete resolution of each individual isomer is often not feasible. restek.com
The sample preparation for GC-MS analysis typically involves extraction with a suitable solvent, such as isohexane for wine samples or n-hexane for food samples. oiv.intcore.ac.uk To prevent contamination, which is a significant concern due to the ubiquitous presence of phthalates in laboratory environments, strict precautions are necessary. These include avoiding contact with plastic materials, heat-treating glassware, and carefully testing all solvents and materials used in the analysis. oiv.int
GC-MS has been successfully applied to determine the concentration of DINP in various matrices, including:
Tequila: DEHP, a related phthalate, was detected in various components of the production process, with concentrations in the final product ranging from 0.05 to 1.43 mg/kg. researchgate.net
Wine: A standardized method for the determination of phthalates in wine using GC-MS with deuterated internal standards has been established. oiv.int
Medical Devices: A GC/MS method was developed to identify and quantify 14 different phthalates, including DINP, in PVC medical devices. researchgate.net
The analysis of environmental metabolites of DINP, such as dialkyl phosphates, can also be performed using GC-MS. ivl.senih.gov This often involves a derivatization step to increase the volatility of the metabolites, making them suitable for GC analysis. ivl.senih.gov For instance, pentafluorobenzyl bromide (PFBBr) is a common derivatizing agent used for this purpose. nih.gov
High-Resolution Mass Spectrometry for Identification of Transformation Products
High-resolution mass spectrometry (HRMS) is an indispensable tool for identifying the transformation products of DINP in various environmental and biological systems. nih.govacs.org HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of unknown compounds and facilitates their structural elucidation. nih.gov This capability is particularly valuable for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions. nih.gov
For example, HRMS has been used to isolate and identify metabolites of diundecyl phthalate (DUP) from co-eluting isobaric metabolites of DINP, such as mono-carboxyisononyl phthalate. nih.gov This level of specificity is often not achievable with lower-resolution tandem mass spectrometry. nih.gov
Suspect screening approaches using HRMS are increasingly employed to identify potential transformation products of plastic additives like DINP in environmental samples. acs.org This involves searching for the accurate masses of predicted transformation products in the acquired HRMS data. In one study, this technique led to the tentative identification of thirteen transformation products of various plastic additives in polypropylene (B1209903) nets. acs.org
In the context of human biomonitoring, HRMS-based metabolomics has been used to identify potential urinary exposure markers for DINP. researchgate.net By analyzing urine samples from workers exposed to DINP, researchers were able to identify several structure-related metabolite signals, including mono-oxoisononyl phthalate (MOINP) and mono-hydroxyisononyl phthalate (MHINP). researchgate.net
The general workflow for identifying transformation products using HRMS involves:
Sample extraction and cleanup.
Analysis by liquid chromatography coupled to a high-resolution mass spectrometer (LC-HRMS).
Data processing to identify potential metabolite signals based on accurate mass and isotopic patterns.
Tandem mass spectrometry (MS/MS) experiments to obtain fragmentation spectra for structural confirmation. acs.orgresearchgate.net
Spectroscopic Approaches for this compound and Polymer Interaction Studies
Spectroscopic techniques provide valuable insights into the interactions between DINP and polymer matrices, as well as the spatial distribution of the additive within the polymer.
Fourier Transform Infrared (FTIR) Spectroscopy in Polymer Blends
Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to study the interactions between DINP and polymers at a molecular level. researchgate.net The principle of FTIR relies on the absorption of infrared radiation by molecular vibrations, which provides a "fingerprint" spectrum characteristic of the sample's chemical composition. pressbooks.pub
When DINP is blended with a polymer like polyvinyl chloride (PVC), interactions between the plasticizer and the polymer chains can be observed through shifts in the characteristic absorption bands of specific functional groups. researchgate.net The carbonyl (C=O) group present in phthalate plasticizers is a particularly useful probe for these interactions. researchgate.net The strength of the interaction between the plasticizer and the polymer is dependent on the chemical nature of the plasticizer, its concentration, and the stereoregularity of the polymer. researchgate.net
FTIR has been employed to investigate the compatibility and plasticizing efficiency of various plasticizers in PVC blends. researchgate.net For example, studies have shown that the migration of DINP from flexible PVC can be reduced by the addition of other compounds, and these interactions can be monitored by FTIR. researchgate.net
The analysis of the C=O stretching vibration band in the FTIR spectrum can provide information about the degree of hydrogen bonding between the plasticizer and the polymer. researchgate.net This information is crucial for understanding the miscibility and long-term stability of the polymer-plasticizer blend.
Confocal Laser-Scanning Microscopy for Polymer-Additive Distribution Analysis
Confocal laser-scanning microscopy (CLSM) is a high-resolution imaging technique that allows for the three-dimensional visualization of the distribution of additives within a polymer matrix. publish.csiro.auresearchgate.net CLSM works by using a focused laser beam to excite fluorescence from a specific point within the sample. A pinhole aperture is used to reject out-of-focus light, resulting in a sharp, optically sectioned image. mdpi.com
By labeling the additive or the polymer with a fluorescent dye, CLSM can be used to map the spatial distribution of the additive. This is particularly useful for understanding how the additive is dispersed throughout the polymer, whether it is concentrated at the surface or distributed evenly in the bulk. publish.csiro.auresearchgate.net
In a study investigating the interaction of microplastics with xenobiotics, CLSM was used to confirm whether the sorption process was primarily surface adsorption or absorption into the bulk polymer. publish.csiro.auresearchgate.net For PVC plasticized with 1,2-cyclohexane dicarboxylic acid diisononyl ester (DINCH), a substitute for DINP, CLSM images confirmed that the sorbate (B1223678) was absorbed into the polymer. publish.csiro.auresearchgate.net
CLSM can also be used to study the penetration of substances into polymer films. For example, the penetration of grape juice into an acrylic polymer film was visualized using CLSM, demonstrating the utility of this technique for studying the interaction of coatings with various substances. paint.org
Computational Chemistry and Modeling in this compound Research
Computational chemistry and modeling play an increasingly important role in understanding the properties and behavior of DINP. These methods can be used to predict toxicological effects, study interactions with biological molecules, and complement experimental findings.
Quantitative structure-activity relationship (QSAR) models are a key tool in this area. mdpi.com QSAR models use the chemical structure of a compound to predict its biological activity or other properties. mdpi.com These models are built using large datasets of known compounds and their activities and can then be used to predict the properties of new or untested compounds. mdpi.com
For DINP and its metabolites, computational tools like ADMETLab2.0 have been used to predict their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. mdpi.com Such predictions can help to identify potential toxicological endpoints and guide further experimental studies. mdpi.com For example, computational predictions have suggested that DINP may be an inhibitor of P-glycoprotein, which could affect the disposition of other drugs and xenobiotics. mdpi.com
Molecular docking is another computational technique that is used to study the interaction of small molecules with proteins. researchgate.net In the context of DINP, docking studies have been used to investigate its binding affinity to nuclear receptors like the estrogen receptor. researchgate.net These studies can provide insights into the potential endocrine-disrupting effects of DINP by predicting how strongly it might interact with these important biological targets. The results of such studies have indicated that certain phthalates, including diisononyl phthalate, may have a binding affinity to the human estrogen receptor α that is comparable to or even greater than that of the natural ligand, 17β-estradiol. researchgate.net
These computational approaches, while predictive in nature, are valuable for prioritizing chemicals for further testing and for generating hypotheses about their mechanisms of action. mdpi.comresearchgate.net
Environmental Fate and Transport Modeling (e.g., Fugacity Models, EPI Suite™)
Environmental fate and transport models are crucial computational tools for predicting the distribution and persistence of chemicals like this compound (DINP) in the environment. These models utilize the physicochemical properties of a substance to estimate its partitioning between different environmental media such as air, water, soil, and sediment. epa.govdiva-portal.org
Fugacity Models:
Fugacity, a concept representing a substance's "escaping tendency" from a particular phase, is the cornerstone of many multimedia environmental models. nih.gov The Quantitative Water Air Sediment Interaction (QWASI) fugacity model, for instance, is widely used to estimate the concentrations of organic chemicals in water and sediment. researchgate.net Level III fugacity models, which assume steady-state conditions but not equilibrium between all compartments, are particularly useful for assessing the environmental partitioning of chemicals. epa.govresearchgate.net For DINP, Level III fugacity modeling has shown that it is expected to primarily partition to soil and sediment, irrespective of the initial release compartment. epa.gov This modeling approach helps in understanding the long-term behavior and potential accumulation zones of DINP in the environment.
The accuracy of fugacity models is highly dependent on the quality of input parameters, including chemical properties and emission rates. researchgate.netregulations.gov For complex substances like DINP, which is an isomeric mixture, determining these properties can be challenging. epa.gov
EPI Suite™ (Estimation Program Interface):
Developed by the U.S. Environmental Protection Agency (EPA), EPI Suite™ is a widely used, screening-level tool for estimating the physicochemical properties and environmental fate of organic chemicals. episuite.dev It comprises a suite of individual programs that predict properties such as octanol-water partition coefficient (KOWWIN™), atmospheric reaction rates (AOPWIN™), and biodegradation potential (BIOWIN™). episuite.dev These estimated values serve as critical inputs for various environmental models, including the Level III fugacity model (LEV3EPI™) contained within the suite. epa.govepisuite.dev
The EPA has utilized EPI Suite™ in the risk evaluation of DINP to estimate its environmental fate and transport characteristics. epa.govfederalregister.gov For example, the model predicts the removal of DINP in wastewater treatment plants (STPWIN™) and its partitioning in a model environment. epa.govepisuite.dev It is important to note that EPI Suite™ is a screening-level tool, and its estimates should be used with professional judgment, especially when reliable experimental data is unavailable. episuite.dev The EPA's risk evaluation for DINP incorporates data from EPI Suite™ modeling, highlighting its significance in regulatory assessments. regulations.gov
Table 1: Key EPI Suite™ Models and Their Application to this compound
| Model within EPI Suite™ | Function | Relevance to this compound Analysis |
| KOWWIN™ | Estimates the log octanol-water partition coefficient (log Kow). episuite.dev | Predicts the tendency of DINP to partition between water and organic matter, influencing its bioaccumulation potential and sorption to soil and sediment. |
| AOPWIN™ | Estimates the gas-phase reaction rate with hydroxyl radicals. episuite.dev | Helps determine the atmospheric persistence of DINP and its potential for long-range transport. An environmental degradation half-life in air of 5.36 hours was predicted by AEROWIN™, a similar model. epa.gov |
| BIOWIN™ | Predicts aerobic and anaerobic biodegradability. episuite.dev | Assesses the potential for microbial degradation of DINP in various environmental compartments. DINP is generally considered readily biodegradable. epa.gov |
| KOCWIN™ | Estimates the soil and sediment adsorption coefficient (Koc). episuite.dev | Predicts the mobility of DINP in soil and its partitioning to sediment in aquatic systems. |
| LEV3EPI™ | A Level III fugacity model that predicts the distribution of a chemical in a model environment. episuite.dev | Provides an overall picture of where DINP is likely to accumulate in the environment, with predictions indicating a primary partitioning to soil and sediment. epa.gov |
| STPWIN™ | Predicts the fate of a chemical in a wastewater treatment plant. episuite.dev | Estimates the removal efficiency of DINP during wastewater treatment processes through biodegradation, sorption to sludge, and stripping to air. |
Molecular Simulation Studies of this compound Interactions
Molecular simulation techniques, such as molecular dynamics (MD) and molecular docking, offer powerful insights into the interactions of this compound (DINP) at the atomic level. mdpi.comdovepress.com These computational methods can be used to predict the binding affinities and interaction modes of DINP and its metabolites with biological macromolecules, such as enzymes and receptors, which is crucial for understanding their potential biological activity and toxicity. mdpi.compeerj.com
Molecular Docking:
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com Studies have utilized molecular docking to investigate the interactions of DINP metabolites with various proteins. For example, the binding of DINP metabolites to human sulfotransferases (SULTs), enzymes involved in detoxification, has been assessed using this approach. mdpi.com Such studies can identify key amino acid residues involved in the noncovalent interactions between the metabolites and the enzyme, providing a molecular basis for potential inhibition or modulation of enzyme activity. mdpi.com In one study, the binding affinity of DINP to the human estrogen receptor α (hERα) was predicted to be significant, with a G score of -9.44 kcal/mol. researchgate.net
Molecular Dynamics (MD) Simulations:
MD simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and interactions of molecules over time. dovepress.compeerj.com These simulations can be used to study the stability of ligand-protein complexes predicted by molecular docking and to calculate binding free energies. peerj.com For instance, MD simulations can be employed to understand the interactions between DINP and lipid bilayers, which are fundamental components of cell membranes. nih.gov This can help in understanding the mechanisms of membrane transport and partitioning of DINP. The molecular mechanics Poisson–Boltzmann surface area (MM–PBSA) method is often used in conjunction with MD simulations to estimate the binding free energies of ligand-protein complexes. peerj.com
Table 2: Research Findings from Molecular Simulation Studies of this compound and its Metabolites
| Study Focus | Key Findings | Implication for this compound Analysis |
| Interaction with Human Sulfotransferases (SULTs) | Molecular docking studies have identified potential interactions between DINP metabolites (MCiOP, MHiNP, MiNP, MOiNP) and SULT1 enzymes, highlighting specific amino acid residues involved in binding. mdpi.com | Provides insights into the molecular mechanisms of DINP metabolism and potential for enzyme inhibition, which can influence its toxicokinetics. |
| Binding to Estrogen Receptors | In silico studies have shown that DINP can exhibit a high binding affinity to the human estrogen receptor α (hERα), with a predicted G score of -9.44 kcal/mol. researchgate.net | Suggests a potential for endocrine-disrupting activity, guiding further toxicological research and risk assessment. |
| Interaction with Peroxisome Proliferator-Activated Receptors (PPARs) | Computational studies have investigated the interactions of phthalates and their metabolites with human PPARs, which are involved in lipid metabolism and other cellular processes. researchgate.net | Helps to elucidate the molecular pathways through which DINP might exert its biological effects. |
Advanced Characterization Techniques for this compound in Complex Environmental Matrices
The detection and quantification of this compound (DINP) in complex environmental matrices such as soil, water, sediment, and biota present significant analytical challenges due to the complexity of the sample matrix and the low concentrations at which DINP may be present. researchgate.net Advanced analytical techniques are essential for accurate and sensitive measurements.
Sample Preparation:
Effective sample preparation is a critical first step to isolate DINP from interfering substances in the matrix. Common techniques include:
Liquid-Liquid Extraction (LLE): A conventional method for extracting analytes from aqueous samples. researchgate.net
Solid-Phase Extraction (SPE): A more modern and efficient technique that uses a solid sorbent to selectively adsorb the analyte of interest from a liquid sample. researchgate.net
Solid-Phase Microextraction (SPME): A solvent-free technique that uses a coated fiber to extract and concentrate analytes. researchgate.net
Dispersive Liquid-Liquid Microextraction (DLLME): A miniaturized LLE technique that offers high enrichment factors. mdpi.com
Analytical Instrumentation:
Following extraction and pre-concentration, instrumental analysis is performed to separate, identify, and quantify DINP. The most common techniques are:
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used and powerful technique for the analysis of volatile and semi-volatile organic compounds like DINP. researchgate.netresearchgate.net It combines the separation power of gas chromatography with the sensitive and selective detection of mass spectrometry.
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with mass spectrometry (LC-MS), is another important technique, particularly for less volatile compounds or for analytes that are thermally labile. researchgate.net
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): While primarily used for elemental analysis, ICP-MS can be employed in specialized applications for the determination of phosphorus-containing compounds. researchgate.net
Spectrophotometric Methods: The molybdenum blue method, for example, can be used for the determination of phosphate in water and soil extracts, which can be an indirect measure of phosphorus-containing compounds after appropriate sample treatment. scispace.comresearchgate.net
Table 3: Advanced Analytical Techniques for this compound Determination
| Analytical Technique | Principle | Application in DINP Analysis |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile and semi-volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by detection based on mass-to-charge ratio. researchgate.net | A primary method for the identification and quantification of DINP and its metabolites in various environmental samples, including water, soil, and biological tissues. researchgate.netresearchgate.net |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass spectrometric detection. researchgate.net | Suitable for the analysis of DINP and its more polar metabolites that may not be amenable to GC analysis. researchgate.net |
| Solid-Phase Extraction (SPE) | A sample preparation technique that uses a solid adsorbent to selectively isolate and concentrate analytes from a complex matrix. researchgate.net | Commonly used to clean up and concentrate DINP from water, soil extracts, and other environmental samples prior to instrumental analysis. |
| Molybdenum Blue Spectrophotometry | A colorimetric method for the determination of phosphate, where the intensity of the blue color formed is proportional to the phosphate concentration. scispace.comresearchgate.net | Can be used for the analysis of total phosphorus in environmental samples, which may include contributions from the degradation of organophosphate compounds like DINP. Requires digestion to convert organic phosphorus to orthophosphate. |
Future Research Directions for Diisononyl Phosphate
Development of Novel Degradation Technologies and Bioremediation Strategies for Diisononyl Phosphate (B84403)
Future research is crucial for developing effective methods to break down and remove diisononyl phosphate (DINP) from the environment. While some studies have shown that DINP can be degraded through processes like hydrolysis and photolysis, these abiotic methods can be slow. cpsc.gov A significant area of focus is the use of microorganisms for bioremediation.
A promising approach involves the use of bacterial consortia. One study identified a consortium of saline soil bacteria, including Serratia sp., Methylobacillus sp., and Achromobacter sp., that could almost completely biodegrade DINP under specific conditions. repositorioinstitucional.mxnih.gov The research highlighted that the degradation process involves de-esterification and β-oxidation, breaking DINP down into smaller, less harmful compounds like monoisononyl phthalate (B1215562), iso-nonanol, and dimethyl phthalate. repositorioinstitucional.mxnih.gov The optimal conditions for this bacterial consortium were found to be a pH of 7.0, a temperature of 31°C, and an initial DINP concentration of 500 mg/L, achieving 99% degradation in 168 hours. repositorioinstitucional.mxnih.gov
Further research should aim to:
Isolate and characterize more potent individual microbial strains and consortia from various contaminated environments. repositorioinstitucional.mx
Investigate the enzymatic pathways and genetic mechanisms responsible for DINP degradation to enhance their efficiency. repositorioinstitucional.mx
Explore advanced oxidation processes and other chemical technologies that can work in conjunction with biological treatments.
Develop practical and scalable bioremediation strategies for different environmental matrices, such as soil, water, and industrial wastewater. repositorioinstitucional.mxdokumen.pub
Below is a table summarizing the findings of a study on the biodegradation of DINP by a saline soil bacterial consortium.
| Parameter | Optimal Condition | Result |
| pH | 7.0 | 99% degradation of DINP (500 mg/L) in 168 hours. repositorioinstitucional.mxnih.gov |
| Temperature | 31°C | 99% degradation of DINP (500 mg/L) in 168 hours. repositorioinstitucional.mxnih.gov |
| Initial DINP Concentration | 500 mg L-1 | 99% degradation of DINP in 168 hours. repositorioinstitucional.mxnih.gov |
| Degradation Half-life | Not Applicable | 12.76 hours. repositorioinstitucional.mxnih.gov |
Advancements in Material Design to Minimize this compound Migration and Release
A key strategy to reduce human and environmental exposure to this compound (DINP) is to prevent its release from consumer products. ca.gov Since DINP is not chemically bound to the polymer matrix in materials like polyvinyl chloride (PVC), it can leach out over time. uml.edu Future research in material science should focus on developing innovative ways to minimize this migration.
Potential research avenues include:
Development of alternative plasticizers: Research into "green" plasticizers with lower migration potential is ongoing. researchgate.net Compounds with longer alkyl chains or more branched structures tend to have reduced leaching rates. mdpi.com
Chemical modification of PVC: A novel approach involves chemically bonding fragments of plasticizers like DINP directly to the PVC polymer chain. One study demonstrated that substituting some chlorine atoms in PVC with DINP moieties could improve plasticity while preserving the thermal stability of the material. rsc.org
Use of barrier coatings: Applying surface coatings to products can act as a barrier to prevent the migration of plasticizers. mdpi.com Studies have shown that UV curing paint on PVC flooring can reduce the release of similar phthalates. researchgate.net
Polymeric plasticizers: Investigating the use of high-molecular-weight polymeric plasticizers could offer a solution, as their larger size limits their mobility within the polymer matrix. mdpi.com
The following table highlights different strategies and their potential for reducing plasticizer migration.
| Strategy | Description | Potential Advantage |
| Alternative Plasticizers | Synthesizing plasticizers with different chemical structures, such as those with longer or more branched chains. mdpi.com | Lower volatility and reduced leaching into the environment. mdpi.com |
| Chemical Modification | Covalently bonding plasticizer fragments to the PVC polymer backbone. rsc.org | Creates a more stable, flexible material with significantly less migration. rsc.org |
| Barrier Coatings | Applying a protective layer to the surface of the plastic product. mdpi.com | Physically blocks the release of plasticizers from the material. researchgate.net |
| Polymeric Plasticizers | Using large, long-chain plasticizer molecules. mdpi.com | Reduced mobility and migration due to higher molecular weight. mdpi.com |
Comprehensive Mechanistic Elucidation of this compound Effects at the Omics Level
Understanding the precise molecular mechanisms by which this compound (DINP) affects biological systems is a critical area for future research. The use of "omics" technologies, such as transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the cellular and systemic responses to DINP exposure. nih.govnih.gov
Studies have already begun to explore this area. For instance, research on human endothelial cells has shown that DINP exposure can lead to increased production of reactive oxygen species (ROS) and the downregulation of antioxidant genes. tandfonline.comresearchgate.net This suggests that oxidative stress may be a key mechanism of DINP-induced cytotoxicity. tandfonline.comresearchgate.net Other studies have pointed to the potential for DINP to interfere with signaling pathways, such as those dependent on the nuclear factor of activated T-cells (NFAT). nih.gov
Future research in this domain should focus on:
Integrated omics approaches: Combining transcriptomic, proteomic, and metabolomic data to build a holistic picture of the biological perturbations caused by DINP. nih.govacs.org
Dose-response and time-course studies: Investigating how the cellular response changes with different levels and durations of DINP exposure.
Identification of sensitive biomarkers: Using omics data to identify specific molecules (genes, proteins, metabolites) that can serve as early and sensitive indicators of DINP exposure and effect. nih.gov
Comparative studies: Comparing the omics profiles induced by DINP with those of other phthalates and alternative plasticizers to better understand their relative risks.
The table below summarizes some of the observed molecular effects of DINP from existing research.
| Biological Level | Observed Effect | Implication |
| Transcriptomics | Down-regulation of antioxidant genes (NFE2L2, TXN, TXNRD2). tandfonline.comresearchgate.net | Impaired cellular defense against oxidative stress. tandfonline.comresearchgate.net |
| Proteomics | Changes in proteins involved in phosphate metabolism and signaling pathways. nih.gov | Disruption of fundamental cellular processes. nih.gov |
| Metabolomics | Increased production of reactive oxygen species (ROS). tandfonline.comresearchgate.net | Induction of oxidative stress and potential cellular damage. tandfonline.comresearchgate.net |
Innovation in Analytical Tools for Enhanced Environmental Monitoring of this compound
Accurate and sensitive detection of this compound (DINP) and its metabolites in various environmental and biological samples is fundamental for assessing exposure and risk. researchgate.net While established methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly used, there is a continuous need for innovation in analytical techniques. researchgate.netnih.govmdpi.com
Future research in analytical chemistry should aim to develop:
More sensitive and high-throughput methods: To detect the very low concentrations of DINP and its metabolites often found in environmental samples and human tissues. nih.govresearchgate.net
Non-invasive monitoring techniques: For example, methods for analyzing hair samples are being explored as a way to assess long-term exposure to plasticizers. researchgate.net
Portable and field-deployable sensors: To enable real-time, on-site monitoring of DINP in air, water, and soil.
Advanced sample preparation techniques: To improve the efficiency of extracting DINP from complex matrices like dust, food, and biological fluids. nih.gov Techniques such as solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME) are being refined for this purpose. nih.govresearchgate.net
Methods for isomer-specific analysis: Since commercial DINP is a complex mixture of isomers, developing techniques to separate and quantify individual isomers is crucial for understanding their specific metabolic fates and toxicities. nih.gov
The following table outlines some of the current and emerging analytical techniques for DINP detection.
| Analytical Technique | Sample Matrix | Key Advantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Edible oils, dust, water, consumer products. researchgate.netnih.govresearchgate.net | High sensitivity and specificity for identifying and quantifying DINP. researchgate.net |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Human urine. researchgate.net | Excellent for analyzing polar metabolites of DINP. researchgate.net |
| Solid-Phase Microextraction (SPME) | Air, water. researchgate.net | A simple, solvent-free sample preparation method. researchgate.net |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Edible oils. nih.gov | Fast and requires minimal solvent. nih.gov |
Promoting Cross-Disciplinary Integration for Holistic Assessment of this compound
A comprehensive understanding of the risks associated with this compound (DINP) requires a holistic approach that integrates knowledge from various scientific disciplines. researchgate.netsaicmknowledge.org This includes toxicology, environmental science, material science, epidemiology, and risk assessment. ucsf.eduregulations.gov
Future efforts should focus on fostering collaboration and communication among these fields to:
Integrate exposure and hazard data: Combine information on the sources and levels of DINP exposure with toxicological data to conduct more accurate risk assessments. researchgate.netucsf.edu
Develop comprehensive models: Create models that can predict the entire life cycle of DINP, from its release from products to its environmental fate and potential human health impacts. researchgate.net
Address cumulative exposures: Investigate the combined effects of DINP with other chemicals, as humans are typically exposed to a mixture of substances. epa.gov
Inform regulatory decision-making: Provide policymakers with a robust and integrated scientific basis for managing the risks of DINP and promoting the development of safer alternatives. saicmknowledge.orggreenfacts.org
This integrated approach will be essential for moving beyond a substance-by-substance evaluation to a more comprehensive and protective framework for chemical management. saicmknowledge.org
Q & A
Basic: What analytical challenges arise when characterizing DINP isomers, and what chromatographic methods are recommended for separation?
Answer: DINP is not a single compound but a complex mixture of branched C9 isomers, leading to variability in chromatographic retention times. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with polar capillary columns (e.g., DB-5MS) is essential for isomer separation. Retention times for DINP-1 (CAS #68515-48-0) and DINP-2 (CAS #28553-12-0) range between 23–25.5 minutes, depending on the isomer ratios and column specifications . Calibration with certified reference materials and validation using mass spectrometry are critical to avoid misidentification.
Basic: What experimental designs are standard for assessing DINP’s chronic toxicity in rodent models?
Answer: Chronic toxicity studies typically follow OECD Guideline 453, employing Fischer 344 rats exposed to DINP via oral gavage at doses ranging from 15–750 mg/kg/day over 104 weeks. Key endpoints include liver weight changes, peroxisome proliferation biomarkers (e.g., acyl-CoA oxidase activity), and histopathological evaluation of hepatic and renal tissues. Dose selection should align with NOAEL (No Observed Adverse Effect Level) and LOAEL (Lowest Observed Adverse Effect Level) thresholds identified in prior studies .
Advanced: How can researchers resolve reproducibility discrepancies in DINP toxicological data, particularly when reanalyzing raw datasets?
Answer: Reproducibility issues, such as conflicting results in hepatic peroxisome proliferation assays, require:
- Raw Data Reanalysis : Independent validation of statistical methods (e.g., ANOVA with post-hoc tests) applied to original datasets.
- Strain-Specific Controls : Accounting for interspecies differences (e.g., Fischer rats vs. marmosets) in metabolic pathways .
- Transparency : Public sharing of raw data via repositories like the EPA’s Health and Environmental Research Online (HERO) to enable meta-analyses .
Advanced: Why is benchmark dose (BMD) modeling preferred over NOAEL for DINP risk assessment, and how can researchers implement it?
Answer: BMD modeling quantifies the dose-response continuum, reducing reliance on arbitrary NOAEL thresholds. For DINP:
- Methodology : Use EPA’s Benchmark Dose Technical Guidance to fit dose-response data (e.g., liver enzyme activity) with log-logistic or Hill models.
- Advantages : BMD accounts for study power and variability, addressing critiques of EPA’s 2024 draft assessment, which relied on outdated NOAEL approaches .
- Validation : Cross-check BMD results with systematic reviews of low-dose endocrine disruption studies, as recommended by NASEM .
Basic: What strategies should guide literature reviews for DINP toxicological profiles, given evolving regulatory criteria?
Answer: Follow the Agency for Toxic Substances and Disease Registry (ATSDR) framework:
- Inclusion Criteria : Prioritize peer-reviewed studies from 2014–2024, including EPA docket submissions post-2018.
- Exclusion Criteria : Omit non-peer-reviewed industry reports or studies lacking dose-response data.
- Class-Based Extrapolation : Compare DINP with structurally similar organophosphates (e.g., tris(2-chloroethyl) phosphate) to fill data gaps .
Advanced: How can researchers evaluate DINP’s environmental persistence and degradation pathways in aquatic systems?
Answer: Use OECD 308/309 guidelines to measure:
- Hydrolysis Half-Life : Conduct pH-dependent studies (4.0–9.0) at 25°C.
- Biodegradation : Aerobic/anaerobic sediment-water systems spiked with ¹⁴C-labeled DINP to track mineralization rates.
- Analytical Confirmation : LC-MS/MS quantification of degradation products (e.g., monoisononyl phthalate) .
Basic: What quality control measures are critical for quantifying DINP in consumer products?
Answer:
- Sample Preparation : Soxhlet extraction with hexane/acetone (3:1 v/v) followed by silica gel cleanup to remove lipids.
- Instrument Calibration : Use DINP-1 and DINP-2 certified standards to account for isomer variability.
- Recovery Testing : Spike samples with deuterated DINP (e.g., DINP-d4) to validate extraction efficiency (target: 85–115%) .
Advanced: How does DINP’s isomer composition affect its toxicokinetics, and what modeling approaches capture this variability?
Answer: Branched C9 isomers (e.g., 3,5-dimethylheptyl) alter metabolic rates and metabolite profiles. Use:
- PBPK Modeling : Incorporate isomer-specific partition coefficients (e.g., liver:blood ratio) and urinary excretion rates.
- In Vitro Assays : Human hepatocyte cultures to compare isomer-specific CYP450 oxidation rates .
Basic: What are the key differences between DINP and alternative plasticizers like DINCH in food-contact materials?
Answer: Unlike DINP (a phthalate), DINCH (1,2-cyclohexane dicarboxylic acid diisononyl ester) is non-phthalate and exhibits:
- Lower Bioaccumulation : Shorter carbon chains reduce adipose tissue retention.
- Regulatory Status : DINCH is approved for food packaging under EU Regulation 10/2011, whereas DINP is restricted in toys .
Advanced: What systematic review protocols are recommended to address biases in DINP hazard assessments?
Answer: Adopt EPA’s Systematic Review Protocol (2024) to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
